1-Methyl-5-nitroindoline
Overview
Description
1-Methyl-5-nitroindoline (MNI) is a molecule that has been studied for its ability to probe the structural changes in liquid water with temperature. The significance of MNI lies in its sensitivity to the structural dynamics of water, as evidenced by the variation in the peak wavenumber of its first absorption band with temperature changes. This sensitivity has been utilized to detect a minimum at 43 °C, which suggests a structural change in liquid water at ambient pressure .
Synthesis Analysis
The synthesis of related nitroindoline compounds has been explored in various studies. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent conversion to methyl 6-nitroindole-2-carboxylate has been achieved with a total yield of 67% . Although this study does not directly describe the synthesis of 1-methyl-5-nitroindoline, it provides insights into the nitration processes that could be applicable to the synthesis of MNI.
Molecular Structure Analysis
The molecular structure of MNI has been utilized as a probe to understand the structural changes in liquid water. The relationship between the peak wavenumber of MNI's absorption band and temperature has been used to infer changes in the water structure, indicating a specific temperature range where these changes are prominent . However, detailed molecular structure analysis specific to MNI is not provided in the given papers.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 1-methyl-5-nitroindoline. However, studies on related nitroindoline derivatives, such as the synthesis of isotopomers of 1-acyl-7-nitroindoline, suggest that nitroindoline compounds can undergo various chemical modifications, including isotopic labeling . These modifications can be crucial for applications in spectroscopy and other analytical techniques.
Physical and Chemical Properties Analysis
The physical and chemical properties of MNI are inferred from its interaction with liquid water. The molecule's absorption characteristics change with temperature, which has been correlated with the heat capacity of liquid water. This indicates that MNI's physical properties are sensitive to the environment, making it a useful probe for studying temperature-induced changes in water structure . The specific physical and chemical properties of MNI, such as solubility, melting point, and reactivity, are not detailed in the provided papers.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
1-Methyl-5-nitroindoline and its derivatives have shown significant antimicrobial, anti-inflammatory, and antinociceptive activities. In a study, various derivatives demonstrated high antibacterial and antifungal activities compared to reference drugs such as clotrimazole and sulfamethoxazole. Additionally, some compounds exhibited notable anti-inflammatory and antinociceptive activities, comparable to drugs like indomethacin and morphine (Bassyouni et al., 2012).
Probing Structural Changes in Liquid Water
1-Methyl-5-nitroindoline has been used as a probe to detect structural changes in liquid water by varying temperature. The study found a specific temperature range where the structure of liquid water changes, using the molecule as a probe for absorption band shifts (Catalán & del Valle, 2018).
Solvent Basicity Scale Development
The compound has been instrumental in creating a generalized solvent basicity scale. The scale, which uses 1-Methyl-5-nitroindoline, can substitute widely used solvent scales like Gutmann's donor number, providing accurate descriptions of solvent basicity across various chemical areas (Catalán et al., 1996).
Photorelease of Neuroactive Amino Acids
In biological experiments, 1-Methyl-5-nitroindoline derivatives have been used for the rapid release of neuroactive amino acids. These compounds, particularly effective in flash photolysis, have improved the efficiency of photorelease in biological systems (Papageorgiou et al., 2004).
Electron Paramagnetic Resonance (EPR) Oximetry
Isoindoline nitroxides, related to 1-Methyl-5-nitroindoline, have been evaluated as potential EPR oximetry probes in viable biological systems. They exhibit low cytotoxicity, moderate rates of biological reduction, and favorable EPR characteristics, making them suitable for various biological studies (Khan et al., 2011).
properties
IUPAC Name |
1-methyl-5-nitro-2,3-dihydroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTWOKSFYDNPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171980 | |
Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitroindoline | |
CAS RN |
18711-25-6 | |
Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.